3-(3-hydroxypropoxy)propanoic acid
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Overview
Description
3-(3-Hydroxypropoxy)propanoic acid: is an organic compound that features both a hydroxyl group and a carboxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-hydroxypropoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with 3-hydroxypropyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol displaces the chlorine atom in the acid.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product. Additionally, biotechnological methods using engineered microorganisms have been explored for the production of this compound from renewable resources.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxypropoxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropoxy)propanoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-(3-hydroxypropoxy)propanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or sodium halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Oxopropoxy)propanoic acid
Reduction: 3-(3-Hydroxypropoxy)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-(3-Hydroxypropoxy)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its bifunctional nature allows it to participate in polymerization reactions, leading to the formation of biodegradable polymers.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, adhesives, and coatings. Its ability to undergo various chemical transformations makes it a versatile component in industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropoxy)propanoic acid depends on its specific application. In chemical reactions, the hydroxyl and carboxyl groups can participate in various mechanisms, such as nucleophilic substitution and oxidation-reduction reactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
3-Hydroxypropanoic acid: A simpler analog that lacks the propoxy group.
3-(3-Hydroxyphenyl)propanoic acid: Contains a phenyl group instead of a propoxy group, leading to different chemical properties and applications.
3-(3-Hydroxypropoxy)butanoic acid: An extended analog with an additional carbon in the backbone.
Uniqueness: 3-(3-Hydroxypropoxy)propanoic acid is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for diverse applications in chemistry, biology, and industry.
Properties
IUPAC Name |
3-(3-hydroxypropoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-3-1-4-10-5-2-6(8)9/h7H,1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYNVDMSELEBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341366-53-7 |
Source
|
Record name | 3-(3-hydroxypropoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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